2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a cyclopropyl group attached to an acetamide backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyano-1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Various substituted acetamides depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amine derivatives.
Oxidation and Reduction: Amines or carboxylic acids.
Scientific Research Applications
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The cyano group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyano-1-cyclopropylmethyl)acetamide
- 2-chloro-N-(1-cyano-1-cyclopropylpropyl)acetamide
- 2-chloro-N-(1-cyano-1-cyclopropylbutyl)acetamide
Uniqueness
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group imparts rigidity to the molecule, influencing its interaction with biological targets. Additionally, the cyano group provides opportunities for further chemical modifications, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(5-10,6-2-3-6)11-7(12)4-9/h6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQURQXAPQYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78734-62-0 |
Source
|
Record name | 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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